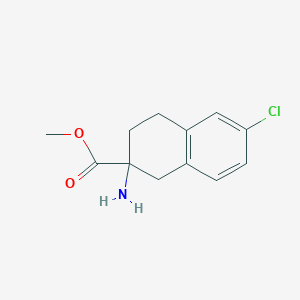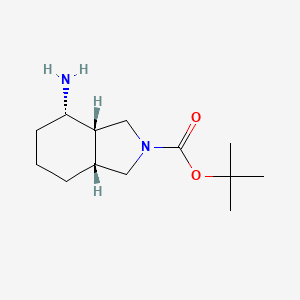
PH 10 BUFFER
Overview
Description
PH 10 BUFFER, scientifically known as trisodium hydrogendicarbonate dihydrate or sodium sesquicarbonate dihydrate, is a naturally occurring evaporite mineral. Its chemical formula is Na₂CO₃·NaHCO₃·2H₂O. This compound is primarily mined as a source of sodium carbonate, which is extensively used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: PH 10 BUFFER is not typically synthesized in a laboratory setting due to its natural abundance. it can be formed through the evaporation of saline lake deposits or as an efflorescence on arid soil .
Industrial Production Methods: The industrial production of trona involves mining from natural deposits. The largest known deposits are found in the Green River Basin in Wyoming, USA. The mined trona ore undergoes several processes, including crushing, calcination, dissolution, and evaporative crystallization, to produce high-quality dense soda ash .
Chemical Reactions Analysis
Types of Reactions: PH 10 BUFFER undergoes various chemical reactions, including:
Decomposition: Upon heating, trona decomposes to form sodium carbonate, water, and carbon dioxide.
Neutralization: this compound reacts with acids to form sodium salts and carbon dioxide.
Hydration/Dehydration: this compound can lose or gain water molecules under different conditions
Common Reagents and Conditions:
Heat: Used in the decomposition of trona.
Acids: Such as hydrochloric acid, used in neutralization reactions.
Major Products Formed:
- Sodium Carbonate (Na₂CO₃)
- Carbon Dioxide (CO₂)
- Water (H₂O)
- Sodium Salts (depending on the acid used in neutralization) .
Scientific Research Applications
PH 10 BUFFER has a wide range of applications in scientific research and industry:
- Chemistry: Used as a source of sodium carbonate in various chemical reactions and processes.
- Biology: Utilized in buffer solutions and as a pH regulator.
- Medicine: Employed in the preparation of certain pharmaceuticals and as a digestive aid in cattle feed.
- Industry: Extensively used in glass manufacturing, paper production, and as a flue gas desulfurization agent in power plants .
Mechanism of Action
PH 10 BUFFER exerts its effects primarily through its ability to release sodium carbonate and bicarbonate ions. These ions can neutralize acids, making trona an effective buffering agent. In industrial applications, trona’s ability to react with sulfur dioxide in flue gases helps reduce emissions .
Comparison with Similar Compounds
- Natron (Na₂CO₃·10H₂O): Another naturally occurring sodium carbonate mineral.
- Thermonatrite (Na₂CO₃·H₂O): A hydrated form of sodium carbonate.
- Soda Ash (Na₂CO₃): The anhydrous form of sodium carbonate .
Uniqueness of PH 10 BUFFER: this compound is unique due to its natural occurrence as a double salt of sodium carbonate and sodium bicarbonate. This dual composition makes it particularly valuable in industrial applications where both compounds are needed .
Properties
IUPAC Name |
trisodium;hydrogen carbonate;carbonate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.3Na.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+1;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDUOWXDYAOZMD-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Na3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[3-(Pyrimidin-4-YL)propyl]azetidine-2-carboxamide](/img/structure/B8022453.png)
![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B8022463.png)
![3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione](/img/structure/B8022468.png)



![3,4,6,7-Tetrahydropyrano[3,4-D]imidazole](/img/structure/B8022504.png)

